molecular formula C10H10O B8068286 2-Ethynyl-1-methoxy-3-methylbenzene

2-Ethynyl-1-methoxy-3-methylbenzene

Cat. No.: B8068286
M. Wt: 146.19 g/mol
InChI Key: IMBXJKCATMOLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-1-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inclusion Complex Formation : A study by Pigge, Ghasedi, and Rath (1999) discusses a methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, related to 2-Ethynyl-1-methoxy-3-methylbenzene, which forms a stable inclusion complex with benzene. This complex is stabilized by aromatic CH···O hydrogen bonds (Pigge, Ghasedi, & Rath, 1999).

  • Anti-staphylococcal Properties : Shiu and Gibbons (2006) isolated compounds from the Hypericum genus, including an acylphloroglucinol structurally similar to this compound, showing anti-staphylococcal properties. This highlights its potential in antimicrobial applications (Shiu & Gibbons, 2006).

  • Biomass Proxy in Hydrothermal Alteration : Vane and Abbott (1999) explored the use of methoxyphenols, which include derivatives of this compound, as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

  • Determination in Biological Material : A study by Chernova et al. (2020) focused on developing a method for determining 2-methoxyhydroxybenzene, a compound related to this compound, in biological materials. This highlights its relevance in biochemical and medical research (Chernova, Shormanov, Ostanin, & Elizarova, 2020).

  • Electrosynthesis and Spectroscopic Characterization : Moustafid et al. (1991) researched the electrosynthesis and characterization of polymers from 1-methoxy-4-ethoxybenzene, a structurally related compound. They found these polymers exhibit unique electrical and spectroscopic properties, suggesting potential applications in materials science (Moustafid et al., 1991).

  • Lactonization Products : Evans, Fronczek, and Gandour (1995) examined the structural analysis of lactonization products of a compound structurally similar to this compound, providing insights into the chemical behavior of such compounds (Evans, Fronczek, & Gandour, 1995).

  • Synthesis of Aryl Glyoxylate : Itoh et al. (1984) studied the reaction of alkyl dichloro(alkoxy)acetates with aromatics, including compounds similar to this compound, demonstrating its utility in organic synthesis (Itoh et al., 1984).

Properties

IUPAC Name

2-ethynyl-1-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-8(2)6-5-7-10(9)11-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXJKCATMOLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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